molecular formula C19H17ClN4O2 B2607728 2-(2-chlorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide CAS No. 1788676-67-4

2-(2-chlorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide

Cat. No. B2607728
CAS RN: 1788676-67-4
M. Wt: 368.82
InChI Key: IERFLUDPDGLUDC-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H17ClN4O2 and its molecular weight is 368.82. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chlorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chlorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Compounds featuring pyrazole-acetamide derivatives have been synthesized and characterized, leading to the development of novel Co(II) and Cu(II) coordination complexes. These complexes were found to have significant antioxidant activity, as assessed by various in vitro methods. The formation of these complexes involves coordination with metal ions through the amide O and pyrazole N atoms, resulting in structures with potential applications in material science and medicinal chemistry due to their antioxidant properties (Chkirate et al., 2019).

Anticonvulsant Activity

Related research on omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, including structures with chloro and furan substitutions, has demonstrated anticonvulsant activity. These studies highlight the potential of such compounds in the development of new therapeutic agents for epilepsy (Aktürk et al., 2002).

Fluorescent Probes for Mercury Ion

Research involving the synthesis of imidazo[1,2-a]pyridine derivatives, which are structurally related to the compound of interest, has led to the development of efficient fluorescent probes for mercury ions. These probes can be used in environmental monitoring and analytical chemistry to detect mercury, showcasing the compound's potential application in the creation of sensors and diagnostic tools (Shao et al., 2011).

Insecticidal Activity

Studies on heterocycles incorporating a thiadiazole moiety, derived from related acetamide precursors, have shown promising insecticidal activity against the cotton leafworm, Spodoptera littoralis. This suggests potential applications in agricultural science for the development of new pest control agents (Fadda et al., 2017).

Nonlinear Optical Properties

Theoretical investigations into the nonlinear optical properties of crystalline acetamide structures, including those with chlorophenyl and pyrazinyl substitutions, have identified them as good candidates for photonic devices. This indicates potential applications in the design of optical switches, modulators, and other devices that leverage the nonlinear optical behavior of such compounds (Castro et al., 2017).

properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2/c20-15-5-2-1-4-14(15)12-18(25)21-7-8-23-9-10-24-19(23)13-16(22-24)17-6-3-11-26-17/h1-6,9-11,13H,7-8,12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERFLUDPDGLUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.